N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine
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Overview
Description
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethoxy group attached to the biphenyl structure and a diphenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Formation of the Diphenylmethanimine Moiety: The final step involves the condensation of the biphenyl derivative with benzophenone imine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho or para to the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’- (trans-4-propylcyclohexyl)-1,1’-biphenyl
- N-(4-ethoxycarbonylphenyl)-N’-ethyl-N’-phenylformamidine
Uniqueness
N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine is unique due to its specific structural features, such as the combination of an ethoxy group and a diphenylmethanimine moiety.
Properties
Molecular Formula |
C27H23NO |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C27H23NO/c1-2-29-24-19-17-21(18-20-24)25-15-9-10-16-26(25)28-27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3 |
InChI Key |
VYTCOEDNBXSFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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